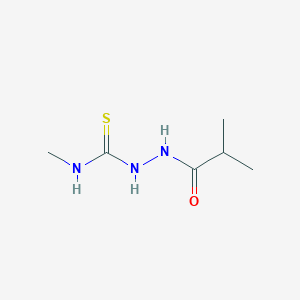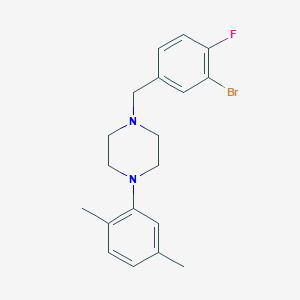
2-isobutyryl-N-methylhydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyryl-N-methylhydrazinecarbothioamide (IMHC) is a chemical compound that has been studied for its potential applications in scientific research. It is a thiosemicarbazide derivative that has been found to exhibit interesting biochemical and physiological effects.
作用机制
The mechanism of action of 2-isobutyryl-N-methylhydrazinecarbothioamide is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. This pathway is responsible for regulating cell death, and when activated, it can lead to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 2-isobutyryl-N-methylhydrazinecarbothioamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can accurately measure its effects.
未来方向
There are several future directions for research on 2-isobutyryl-N-methylhydrazinecarbothioamide. One area of research is to further investigate its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis in cancer cells, but more research is needed to determine its effectiveness in vivo. Another area of research is to investigate its potential as a treatment for inflammatory diseases. Studies have shown that it exhibits anti-inflammatory and antioxidant properties, but more research is needed to determine its effectiveness in vivo. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body.
Conclusion:
In conclusion, this compound is a thiosemicarbazide derivative that has been studied for its potential applications in scientific research. It can be synthesized through a multistep process, and has been found to exhibit interesting biochemical and physiological effects. It has potential as an anti-cancer agent and as a treatment for inflammatory diseases. However, more research is needed to fully understand its mechanism of action and its effectiveness in vivo.
合成方法
2-isobutyryl-N-methylhydrazinecarbothioamide can be synthesized through a multistep process that involves the reaction of isobutyryl chloride with N-methylhydrazinecarbothioamide. The reaction produces a crude product that can be purified through recrystallization using a solvent such as ethanol. The final product is a white crystalline powder that is stable under normal laboratory conditions.
科学研究应用
2-isobutyryl-N-methylhydrazinecarbothioamide has been studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. One of the areas of research that this compound has been studied for is its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-methyl-3-(2-methylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-4(2)5(10)8-9-6(11)7-3/h4H,1-3H3,(H,8,10)(H2,7,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIPEUWANDQQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NNC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6054246.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B6054247.png)

![ethyl 3-{3-[(4-methoxy-2-methylphenyl)amino]-3-oxopropyl}-1,4'-bipiperidine-1'-carboxylate](/img/structure/B6054266.png)
![N-({1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6054271.png)
![2-[1-(2-methylbenzyl)-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054280.png)
![N-(1-{[2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6054282.png)
![7-(cyclohexylmethyl)-2-(cyclopropylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6054288.png)
![N-[3-(cyclopentyloxy)benzyl]-3-chromanamine](/img/structure/B6054302.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(5-quinolinylmethyl)acetamide](/img/structure/B6054306.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6054311.png)
![1-ethyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6054318.png)
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)

